molecular formula C15H20BrNO3 B8284655 Methyl 6-(3-bromo-2-methylbenzamido)hexanoate

Methyl 6-(3-bromo-2-methylbenzamido)hexanoate

Cat. No.: B8284655
M. Wt: 342.23 g/mol
InChI Key: PZFBVCWBRSVYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(3-bromo-2-methylbenzamido)hexanoate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

methyl 6-[(3-bromo-2-methylbenzoyl)amino]hexanoate

InChI

InChI=1S/C15H20BrNO3/c1-11-12(7-6-8-13(11)16)15(19)17-10-5-3-4-9-14(18)20-2/h6-8H,3-5,9-10H2,1-2H3,(H,17,19)

InChI Key

PZFBVCWBRSVYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NCCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.27 g of methyl 6-aminohexanoate hydrochloride (6.98 mmol) was dissolved in 25 ml of CH2Cl2 with stirring. 941 mg of triethylamine (9.3 mmol, 1.3 ml) was added to the mixture, and dicyclohexylcarbodiimide (DCC; 1.15 g, 5.58 mmol), dimethylaminopyridine (DMAP; 56.8 mg, 10 mol %), and 3-bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol) was added thereto and stirred under a nitrogen atmosphere. After 24 hrs, the resulting mixture was subjected to thin layer chromatography to monitor the amount of the starting materials consumed, and the reaction was terminated by adding H2O thereto and extracted with CH2Cl2. The separated organic layer was dried over MgSO4 and removed the solvent under a reduced pressure. The residue thus obtained was subjected to a column chromatography (hexane:ethyl acetate=1:1, v/v) to obtain the title compound (497 mg, 31%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
56.8 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
31%

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